molecular formula C8H7BrN2 B8359009 Ethyl 6-bromonicotinonitrile

Ethyl 6-bromonicotinonitrile

Cat. No.: B8359009
M. Wt: 211.06 g/mol
InChI Key: ZYZDUYGCVIYALW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-bromonicotinonitrile is a versatile pyridine-based chemical building block designed for research and development applications. This compound features both a bromine substituent and a nitrile group on its ring, making it a valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, to create more complex biaryl structures. The nitrile and ester functional groups provide additional sites for chemical transformation or can contribute to the pharmacophore profile in drug discovery projects. As a nicotinic acid derivative, compounds in this class have been investigated for their potential biological activity. This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

6-bromo-2-ethylpyridine-3-carbonitrile

InChI

InChI=1S/C8H7BrN2/c1-2-7-6(5-10)3-4-8(9)11-7/h3-4H,2H2,1H3

InChI Key

ZYZDUYGCVIYALW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=N1)Br)C#N

Origin of Product

United States

Chemical Profiles of Key Bromonicotinonitrile and Nicotinate Intermediates

6-Bromonicotinonitrile and Ethyl 6-bromonicotinate are foundational building blocks in this chemical space. Their distinct functional groups—nitrile versus ethyl ester—alongside the bromine atom at the 6-position, dictate their unique reactivity profiles and applications.

Property6-BromonicotinonitrileEthyl 6-bromonicotinate
Systematic Name 6-Bromopyridine-3-carbonitrileEthyl 6-bromopyridine-3-carboxylate
CAS Number 139585-70-9 innospk.com132334-98-6 chemscene.com
Molecular Formula C₆H₃BrN₂ chemspider.comC₈H₈BrNO₂ chemscene.com
Molecular Weight 183.01 g/mol crysdotllc.com230.06 g/mol chemscene.com
Appearance Off-white to yellow powder innospk.comSolid
Melting Point 136-140 °C crysdotllc.comNot specified
Boiling Point 261.6 °C at 760 mmHg crysdotllc.com292 °C at 760 mmHg accelachem.com

Reactivity and Chemical Transformations of Bromonicotinonitrile Systems

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom attached to the pyridine (B92270) ring is susceptible to nucleophilic substitution, a fundamental reaction in organic chemistry for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

The bromine atom can be replaced by various carbon-based nucleophiles through cross-coupling reactions. These reactions are powerful tools for creating new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the use of a palladium catalyst to couple the bromopyridine with an organoboron compound, such as a boronic acid or ester. libretexts.org It is a widely used method for forming biaryl compounds and introducing alkyl or aryl groups. libretexts.orgnih.gov The general catalytic cycle involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product. libretexts.org For instance, the reaction of a bromopyridine derivative with an ortho-substituted phenylboronic acid can lead to the formation of atropisomeric arylpyridines. beilstein-journals.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, such as Ethyl 6-bromonicotinonitrile. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is valuable for synthesizing enynes and arylalkynes, which are important structural motifs in many natural products and pharmaceuticals. libretexts.org Studies have been conducted on the Sonogashira cross-coupling of bromocyanopyridine derivatives with various alkynes. soton.ac.uk

Table 1: Examples of Carbon-Based Nucleophilic Substitution Reactions

Reaction TypeNucleophileCatalyst SystemProduct Type
Suzuki-Miyaura CouplingOrganoboron compounds (e.g., boronic acids)Palladium catalyst (e.g., Pd(PPh₃)₄)Aryl- or alkyl-substituted nicotinonitriles
Sonogashira CouplingTerminal alkynesPalladium catalyst and Copper(I) co-catalystAlkynyl-substituted nicotinonitriles

The bromine atom can also be displaced by heteroatom nucleophiles, leading to the introduction of functional groups containing oxygen, nitrogen, or sulfur.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orgorganic-chemistry.org It has largely replaced harsher traditional methods for synthesizing aryl amines due to its milder reaction conditions and broader substrate scope. wikipedia.org The reaction can be used to introduce primary or secondary amino groups onto the pyridine ring. organic-chemistry.org The choice of ligand for the palladium catalyst is crucial for the success of the reaction. wikipedia.org For example, the amination of a bromopyridine with a diamine has been demonstrated. chemspider.com

Hydroxylation: While direct displacement of the bromine with a hydroxide (B78521) ion can be challenging, alternative methods can be employed. This transformation can sometimes be achieved under specific reaction conditions, potentially involving a copper catalyst, similar to the Ullmann condensation.

Table 2: Examples of Heteroatom Nucleophilic Substitution Reactions

Reaction TypeNucleophileCatalyst/ReagentProduct Type
Buchwald-Hartwig AminationPrimary or secondary aminesPalladium catalyst with a suitable ligandAmino-substituted nicotinonitriles
HydroxylationHydroxide sourceOften requires specific catalysts (e.g., copper-based)Hydroxy-substituted nicotinonitriles

Reactions Involving the Nitrile Functional Group

The nitrile group (C≡N) is a versatile functional group that can undergo a variety of chemical transformations.

The nitrile group can be reduced to a primary amine, providing a route to aminomethylpyridine derivatives.

Catalytic Hydrogenation: This is a common method for reducing nitriles. It typically involves the use of a metal catalyst, such as nickel, palladium, or platinum, under a hydrogen atmosphere. osti.gov The reaction proceeds through the formation of an imine intermediate, which is then further reduced to the amine. The choice of catalyst and reaction conditions can influence the selectivity of the reaction. osti.gov

The nitrile group can be hydrolyzed to a carboxylic acid or its derivatives. chemistrysteps.com

Acid or Base-Catalyzed Hydrolysis: Nitriles can be converted to carboxylic acids by heating with aqueous acid or base. lumenlearning.comchemguide.co.uklibretexts.orgbyjus.com The reaction proceeds in two stages: initial hydration of the nitrile to form an amide intermediate, followed by hydrolysis of the amide to the carboxylic acid. chemistrysteps.comchemguide.co.uk Under acidic conditions, the carboxylic acid is obtained directly, while under basic conditions, a carboxylate salt is formed, which then requires acidification to yield the free carboxylic acid. chemguide.co.uklibretexts.org

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles.

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile group to form an intermediate imine salt. saskoer.ca Upon aqueous workup, this intermediate is hydrolyzed to a ketone. This reaction provides a useful method for the synthesis of ketones from nitriles.

Table 3: Reactions of the Nitrile Functional Group

Reaction TypeReagent(s)Product Type
ReductionH₂ with a metal catalyst (e.g., Ni, Pd, Pt)Primary amine
HydrolysisAqueous acid or base with heatCarboxylic acid or carboxylate salt
Nucleophilic AdditionOrganometallic reagents (e.g., Grignard reagents)Ketone (after hydrolysis)

Cycloaddition Reactions Incorporating the Nitrile

The nitrile group (C≡N) present in this compound can participate in cycloaddition reactions, a powerful class of reactions for constructing ring systems. ic.ac.ukyoutube.com These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct. youtube.com For nitrile-containing compounds, the most relevant of these are [2+2+2] and hetero-Diels-Alder [4+2] cycloadditions.

Transition metal-catalyzed [2+2+2] cycloadditions provide a highly efficient route for the de novo synthesis of substituted pyridine rings. ic.ac.ukucalgary.ca In this process, a nitrile, such as the one in this compound, can react with two alkyne molecules in the presence of a suitable catalyst (e.g., cobalt, rhodium, or iridium complexes) to form a highly substituted pyridine. ic.ac.ukualberta.camasterorganicchemistry.com This method is exceptionally convergent, forming multiple carbon-carbon bonds in a single step under potentially mild conditions. ic.ac.uk The regioselectivity of the addition can often be controlled by the choice of catalyst and substrates. ic.ac.uk

The nitrile group can also act as a dienophile in hetero-Diels-Alder reactions, a type of [4+2] cycloaddition. researchgate.net In this reaction, a diene (a molecule with two conjugated double bonds) reacts with the C≡N triple bond of the nitrile. This process can be catalyzed by enzymes, known as Diels-Alderases, or achieved through traditional organic synthesis, leading to the formation of a six-membered heterocyclic ring. researchgate.net

Reactivity of the Ester Moiety (e.g., for Ethyl 6-bromonicotinate)

The ethyl ester group in this compound exhibits reactivity typical of carboxylic acid esters, primarily centered on nucleophilic acyl substitution. The closely related compound, ethyl 6-bromonicotinate, serves as an excellent model for these transformations.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. matthey.com This equilibrium-driven reaction is typically catalyzed by either an acid or a base. matthey.comdicp.ac.cn Acid catalysis involves protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. Base catalysis, often using an alkoxide corresponding to the new alcohol, proceeds by generating a more nucleophilic alkoxide that attacks the carbonyl carbon. matthey.comdicp.ac.cn For ethyl nicotinate (B505614) derivatives, reacting the ethyl ester with a different alcohol (e.g., methanol (B129727) or a larger alcohol) under catalytic conditions will yield the corresponding new ester. dicp.ac.cn Driving the reaction to completion often involves using a large excess of the new alcohol or removing the displaced ethanol (B145695) from the reaction mixture. matthey.com

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 6-bromonicotinic acid, under either acidic or basic conditions. This reaction is a standard transformation for esters. Basic hydrolysis, or saponification, is typically irreversible and involves the attack of a hydroxide ion on the carbonyl carbon, followed by the loss of the ethoxide leaving group. Acid-catalyzed hydrolysis is a reversible process that requires water and a strong acid catalyst. Studies on ethyl nicotinate and its derivatives confirm this reactivity. google.com Specifically, ethyl 6-bromonicotinate can be hydrolyzed in the presence of water and an acid or base to yield 6-bromonicotinic acid and ethanol.

The ester functional group can be reduced to a primary alcohol. This transformation requires strong reducing agents, as esters are less reactive than aldehydes or ketones. google.com

Two primary methods for this reduction are:

Hydride Reductants: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly reducing esters to primary alcohols. google.com The reaction proceeds via nucleophilic acyl substitution to form an aldehyde intermediate, which is immediately further reduced by LiAlH₄ to the primary alcohol. google.com For this compound, this would yield (5-bromo-3-cyanopyridin-2-yl)methanol. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters. google.com

Catalytic Hydrogenation: Esters can also be reduced to alcohols using molecular hydrogen (H₂) in the presence of specific catalysts. This process, known as hydrogenolysis, often requires high pressures and temperatures. Common catalysts include copper chromite (Adkins catalyst) or specialized ruthenium-based systems like Gusev™ catalysts, which can operate under milder conditions.

Oxidation Reactions of Nicotinonitrile Derivatives

The pyridine ring in nicotinonitrile derivatives is susceptible to oxidation, particularly at the nitrogen atom. Reaction with an oxidizing agent like hydrogen peroxide or a peroxy acid can lead to the formation of the corresponding Pyridine-N-oxide. Specifically, 3-cyanopyridine (B1664610) can be oxidized to give 3-cyanopyridine N-oxide. This transformation alters the electronic properties of the pyridine ring, making it more electron-deficient and influencing the reactivity of the other ring positions. The N-oxide can also serve as a precursor for further functionalization.

Industrially, oxidation is a key step in the synthesis of nicotinic acid from precursors like 3-methylpyridine (B133936) (3-picoline), often through an ammoxidation process to form nicotinonitrile, which is then hydrolyzed.

Cross-Coupling Reactivity with Organometallic and Other Reagents

The bromine atom at the 6-position of the pyridine ring is a key site for reactivity, making the compound an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

The most common and synthetically useful of these are the Suzuki and Sonogashira coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide (this compound) with an organoboron reagent, such as an arylboronic acid or ester. The reaction is catalyzed by a palladium(0) complex and requires a base. It is a versatile method for creating new carbon-carbon bonds and is widely used in the synthesis of biaryl and hetero-biaryl compounds, which are common motifs in pharmaceuticals. The reaction generally has high functional group tolerance.

Table 1: Examples of Suzuki-Miyaura Coupling with Bromopyridines

Aryl HalideBoronic AcidCatalyst/LigandBase/SolventConditionsYieldReference
2-BromopyridinePhenylboronic acidPd(OAc)₂K₂CO₃ / Water100°CHigh
5-(4-bromophenyl)-4,6-dichloropyrimidineVarious arylboronic acidsPd(PPh₃)₄K₃PO₄ / 1,4-Dioxane70-80°CGood
3-BromopyridinePotassium phenyltrifluoroboratePd(OAc)₂Cs₂CO₃ / aq. THFReflux96%

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form an alkynylated pyridine derivative. The process is co-catalyzed by palladium and copper(I) salts and requires a base, typically an amine like triethylamine (B128534), which can also serve as the solvent. This method is the most effective way to form sp²-sp carbon-carbon bonds and is instrumental in the synthesis of conjugated enynes and other complex molecules.

Table 2: Examples of Sonogashira Coupling with Bromopyridines

Aryl HalideAlkyneCatalyst/AdditiveBase/SolventConditionsYieldReference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃N / DMF100°C, 3h96%
2-Amino-3-bromopyridine1-HeptynePd(CF₃COO)₂ / PPh₃ / CuIEt₃N / DMF100°C, 3h89%
2-Amino-5-bromo-3-methylpyridineEthynyltrimethylsilanePd(CF₃COO)₂ / PPh₃ / CuIEt₃N / DMF100°C, 3h82%

The Versatility of 6-Bromonicotinonitrile as a Precursor in Complex Molecule Synthesis

6-Bromonicotinonitrile, also known as 6-bromo-3-cyanopyridine, is a highly functionalized heterocyclic compound that serves as a valuable and versatile building block in organic synthesis. Its structure, featuring a pyridine ring substituted with both a reactive bromine atom and a synthetically malleable nitrile group, allows for a wide range of chemical transformations. The bromine atom is well-positioned for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the nitrile group can be converted into other functional groups or participate in cyclization reactions to construct new heterocyclic rings. This unique combination of reactive sites makes 6-bromonicotinonitrile a key intermediate in the synthesis of complex molecular architectures, including fused heterocyclic systems and molecules with significant biological activity.

Chemical Reactivity and Synthetic Applications

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in these compounds is readily activated by palladium(0) catalysts, initiating catalytic cycles that form new carbon-carbon and carbon-nitrogen bonds. wikipedia.orgfishersci.co.uk

Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron reagent (e.g., an arylboronic acid) to form a new C-C bond. It is widely used to synthesize biaryl structures. For example, ethyl 6-bromonicotinate can be coupled with various boronic acids to create functionalized 6-aryl-nicotinates. fishersci.co.ukraineslab.com

Buchwald-Hartwig Amination: This powerful method forms a C-N bond by coupling the bromopyridine with a primary or secondary amine. It is a go-to reaction for synthesizing N-aryl and N-heteroaryl amines, which are common motifs in pharmaceuticals. wikipedia.orgorganic-chemistry.org The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands. tcichemicals.com

Sonogashira Coupling: This reaction forms a C-C bond between the bromopyridine and a terminal alkyne. It is essential for the synthesis of aryl alkynes and conjugated enyne systems. nih.govrsc.org Copper(I) is often used as a co-catalyst, although copper-free conditions have been developed. rsc.org

The following table summarizes representative applications of these cross-coupling reactions using ethyl 6-bromonicotinate as the substrate.

Reaction TypeCoupling PartnerCatalyst System (Example)Product Type
Suzuki-Miyaura Arylboronic AcidPd(OAc)₂ / Phosphine Ligand6-Aryl Nicotinate (B505614) Ester
Buchwald-Hartwig Amine (e.g., Morpholine)Pd(dba)₂ / XPhos6-Amino Nicotinate Ester
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuI6-Alkynyl Nicotinate Ester

These reactions demonstrate the modularity offered by the bromine substituent, allowing for the systematic and predictable construction of complex derivatives from simple bromopyridine precursors. The resulting products are valuable intermediates for further chemical elaboration, particularly in the fields of medicinal chemistry and materials science. innospk.com

Direct Synthesis Approaches to Brominated Nicotinonitrile Structures

Direct approaches involve taking a pre-formed pyridine (B92270) ring and introducing the necessary bromo, nitrile, and ethyl ester functionalities through a series of reactions. These methods rely on the inherent reactivity of the pyridine ring and the strategic interconversion of functional groups.

One viable route begins with the halogenation of a pyridinecarboxaldehyde, followed by conversion of the aldehyde group into a nitrile. For instance, 6-Bromo-3-pyridinecarboxaldehyde serves as a key starting material. sigmaaldrich.com The aldehyde functionality can be transformed into a nitrile group through various means, a common method being the dehydration of an intermediate oxime.

The general sequence involves:

Oxime Formation: The aldehyde reacts with hydroxylamine (B1172632) to form an aldoxime.

Dehydration: The aldoxime is then dehydrated to yield the nitrile. A variety of reagents can effect this transformation, including phosphorus pentoxide or oxalyl chloride with a catalytic amount of dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org

This multistep process allows for the specific placement of the bromo and cyano groups on the pyridine ring. The subsequent conversion to the target ethyl ester would require hydrolysis of the nitrile to a carboxylic acid followed by esterification.

Direct bromination of a nicotinate ester, such as ethyl nicotinate, presents a more direct pathway, though it can be challenged by issues of regioselectivity. The pyridine ring is an electron-deficient heteroarene, making electrophilic aromatic substitution difficult compared to benzene. youtube.com

One established method for the α-bromination of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction. byjus.comname-reaction.com This reaction involves treating a carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃), followed by hydrolysis. organic-chemistry.orgmasterorganicchemistry.com

The mechanism proceeds through several key stages: masterorganicchemistry.comlibretexts.org

Formation of an acyl bromide from the carboxylic acid and PBr₃.

Tautomerization of the acyl bromide to its enol form.

Electrophilic attack of bromine on the enol, leading to α-bromination.

Hydrolysis or reaction with an alcohol to yield the α-bromo acid or ester.

Applying this to nicotinic acid would yield the α-bromo derivative, which could then be esterified. For instance, reacting 6-bromonicotinic acid with absolute ethanol (B145695) under acidic catalysis provides a direct route to the corresponding ethyl ester. chemsrc.comgoogle.com Direct bromination of ethyl nicotinate itself using N-bromosuccinimide (NBS) has been reported, but can result in mixtures of isomers requiring chromatographic separation.

Table 1: Comparison of Direct Bromination Methods
MethodPrecursorReagentsKey Features
Hell-Volhard-Zelinsky Nicotinic Acid1. PBr₃, Br₂ 2. Ethanol, H⁺Forms intermediate acyl bromide; allows for selective α-bromination. organic-chemistry.orgmasterorganicchemistry.com
Direct Bromination Ethyl NicotinateNBS, AcetonitrileSimpler one-step process but may suffer from poor regioselectivity.

Functional group interconversion is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. wikipedia.org This is particularly relevant for the synthesis of nicotinonitrile and its ester derivatives.

A classic and efficient method for preparing nicotinonitrile is the dehydration of nicotinamide (B372718). This reaction is commonly achieved by heating nicotinamide with a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅). orgsyn.org This approach can be applied to a brominated nicotinamide precursor to obtain a bromonicotinonitrile.

Similarly, the ester functional group is typically introduced via esterification of the corresponding carboxylic acid. For example, 6-bromonicotinic acid can be efficiently converted to ethyl 6-bromonicotinate by reaction with ethanol in the presence of an acid catalyst. google.com A patented method describes a high-yield synthesis where nicotinic acid, absolute ethanol, and a solid acid catalyst are reacted in toluene. google.com Another approach involves a regioselective Grignard exchange on 2,5-dibromopyridine, followed by reaction with ethyl chloroformate to form ethyl 6-bromonicotinate with high selectivity.

Table 2: Key Functional Group Interconversions
TransformationStarting MaterialReagent(s)Product
Nitrile Synthesis NicotinamideP₂O₅, HeatNicotinonitrile orgsyn.org
Ester Synthesis 6-Bromonicotinic AcidEthanol, Acid CatalystEthyl 6-bromonicotinate google.com
Ester Synthesis 2,5-Dibromopyridine1. i-PrMgCl, CuBr 2. ClCOOEtEthyl 6-bromonicotinate

Construction of the Substituted Pyridine Core

An alternative to modifying a pre-formed ring is to construct the pyridine ring from acyclic or simpler cyclic precursors. These methods often allow for the rapid assembly of highly substituted pyridines.

Pyridine ring synthesis often relies on cyclocondensation or cycloaddition reactions. baranlab.org These methods involve combining smaller molecular fragments to "build" the heterocyclic ring.

Cyclocondensation Reactions: These reactions typically involve the condensation of carbonyl compounds with an ammonia (B1221849) source to form the pyridine ring. youtube.com For example, the condensation of a 1,5-dicarbonyl compound with ammonia is a fundamental approach. baranlab.org Many variations exist, such as using enamines or enones as precursors to construct the pyridine skeleton. youtube.com

[3+3] Annulation: This strategy involves the reaction of a three-atom fragment with another three-atom fragment to form the six-membered pyridine ring. A metal-free [3+3] annulation approach has been developed using β-enaminonitriles and β,β-dichloromethyl peroxides, which proceeds under mild conditions with broad substrate tolerance. mdpi.com

[4+2] Cycloaddition (Diels-Alder type): While less common for simple pyridines, inverse-electron-demand Diels-Alder reactions using azadienes are a powerful tool for constructing the ring. baranlab.org Other annulation strategies, such as a [5+1] sequence, have also been developed to provide regioselective access to polysubstituted pyridines without the need for transition-metal catalysts. organic-chemistry.org

These methods offer convergent and atom-efficient pathways to complex pyridine structures. mdpi.comorganic-chemistry.org

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all starting materials, are highly efficient for building molecular complexity. nih.gov Several MCRs are employed for the synthesis of nicotinonitrile derivatives.

A notable example is a four-component reaction for synthesizing nicotinonitriles using reagents such as a β-keto nitrile, an acetophenone (B1666503) derivative, an aldehyde, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions, often using a catalyst. This approach provides a rapid and sustainable route to diverse nicotinonitrile structures.

Another powerful strategy involves the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids, which constitutes a flexible three-component synthesis of highly substituted pyridin-4-ol derivatives. These can be further functionalized to introduce the desired substituents.

Advanced Catalytic and Mechanistic Approaches

Organometallic Reagent Chemistry (e.g., Functionalized Alkylzinc Reagents)

The synthesis of functionalized pyridine rings, such as the one present in Ethyl 6-bromonicotinonitrile, often employs organometallic reagents to form key carbon-carbon bonds. Among these, organozinc reagents are notable for their functional group tolerance and moderate reactivity.

Functionalized alkylzinc halides can be prepared from various alkyl bromides through the direct insertion of magnesium in the presence of lithium chloride (LiCl) and zinc chloride (ZnCl₂). rsc.org This method allows for the creation of zinc reagents bearing sensitive functional groups like esters, which would be incompatible with more reactive organometallic compounds like Grignard or organolithium reagents. rsc.orgacs.org For instance, a compound structurally related to the target molecule, Ethyl 6-bromonicotinate, is synthesized using a regioselective Grignard exchange, highlighting the utility of organomagnesium compounds, which are precursors to organozinc reagents via transmetalation.

The general approach involves the reaction of an organometallic reagent with an appropriately substituted pyridine derivative. The choice of the organometallic reagent is crucial for the reaction's success. Organolithium and Grignard reagents are powerful nucleophiles used in the synthesis of various boronic esters, which are versatile intermediates in cross-coupling reactions. nih.govresearchgate.net The reaction can be performed on a gram scale, yielding products in high percentages. nih.gov The regioselectivity of nucleophilic additions to N-activated pyridinium (B92312) salts is highly dependent on the nature of the organometallic reagent. acs.org

Table 1: Examples of Organometallic Reagents in Pyridine Synthesis

Reagent TypePrecursorKey FeaturesRelevant Application
Alkylzinc HalideAlkyl BromideTolerates various functional groups (e.g., esters).Preparation of highly functionalized intermediates. rsc.org
Grignard ReagentAlkyl/Aryl HalideHighly reactive nucleophile.Synthesis of boronic esters and pyridine derivatives. nih.gov
Organolithium ReagentAlkyl/Aryl HalideStrong base and nucleophile.Used for lithiation-borylation and addition to pyridines. nih.govacs.org

Metal-Free Synthetic Protocols

In recent years, there has been a significant shift towards developing synthetic methods that avoid the use of transition metals, which can be toxic, expensive, and difficult to remove from the final product. frontiersin.org These metal-free approaches contribute to greener and more sustainable chemical manufacturing. frontiersin.orgmdpi.com

For the synthesis of pyridine derivatives, several metal-free strategies have emerged. One such method involves the stereoselective, Brønsted-acid-mediated ring-expansion of monocyclopropanated pyrroles, which yields highly functionalized tetrahydropyridine (B1245486) derivatives under environmentally benign conditions. nih.gov Other protocols utilize iodine or triethylamine (B128534) to trigger cyclization reactions, forming the pyridine ring. For example, a combination of iodine and triethylamine can be used to synthesize 2-aryl-substituted pyridines from ketoximes in a metal-free radical pathway. organic-chemistry.org

Metal-free amination processes have also been developed, using novel amine sources to create N-substituted anilines from boronic acids without a catalyst. researchgate.net Furthermore, electrochemistry offers a transition-metal-free method for the ipso-halogenation of arylboronic acids to produce aryl halides, which are key building blocks for many heterocyclic compounds. rsc.org

Novel Synthetic Techniques and Process Optimization

The drive for more efficient, cost-effective, and environmentally friendly chemical processes has led to the development of novel synthetic techniques and a focus on process optimization.

Mechanochemical Synthesis and Ball-Milling Conditions

Mechanochemistry, particularly ball-milling, has emerged as a powerful green chemistry tool for the synthesis of N-heterocycles. mdpi.com These techniques often proceed in the absence of a solvent, reducing waste and simplifying purification. eurekaselect.commdpi.com The Hantzsch pyridine synthesis, a classic method for preparing dihydropyridines, can be effectively performed under ball-milling conditions. nih.gov

Research has shown that a variety of substituted pyridine derivatives can be synthesized using mechanochemical methods. eurekaselect.com For example, a simple and green protocol using ceric ammonium nitrate (B79036) (CAN) under solvent-free ball-milling conditions allows for the rapid oxidation of Hantzsch-type 1,4-dihydropyridines to their corresponding pyridine derivatives in excellent yields. eurekaselect.com This approach significantly reduces reaction times and avoids the use of bulk solvents. eurekaselect.commdpi.com

Solvent Minimization Strategies in Synthetic Pathways

Minimizing or eliminating the use of hazardous organic solvents is a core principle of green chemistry. As mentioned, mechanochemical synthesis is a key strategy for achieving solvent-free reactions. nih.govmdpi.com The synthesis of pyridones from aliphatic nitriles and 1,3-dicarbonyl compounds has been achieved without any solvent or catalyst. youtube.com

Optimization of Reaction Parameters (e.g., Ligands, Solvents, Temperature)

The yield, regioselectivity, and stereoselectivity of a reaction are highly dependent on its parameters. Careful optimization of factors such as ligands, solvents, temperature, and catalysts is critical for developing robust synthetic routes. nih.gov

In the context of pyridine synthesis, the choice of solvent and activating reagent can dramatically influence the outcome. For instance, in the alkylation of pyridines, switching between different alkyllithium reagents (e.g., methyllithium (B1224462) vs. sec-butyllithium) and solvents can selectively direct the alkylation to either the C4 or C2 position of the pyridine ring. acs.org The regioselectivity is influenced by the aggregation state of the alkyllithium reagent in the chosen solvent. acs.org Similarly, in chemoenzymatic syntheses, parameters like pH, buffer systems, and reactant concentrations must be carefully optimized to ensure compatibility between the chemical and biological catalysts and to maximize conversion. researchgate.net

Regioselective and Stereoselective Synthetic Strategies

Controlling the precise spatial arrangement of functional groups is a central challenge in organic synthesis. Regioselective and stereoselective strategies are crucial for synthesizing complex molecules like pharmaceuticals, where specific isomers are required for biological activity.

For brominated pyridines, regioselectivity is key. The bromination of pyridine N-oxides can be directed to specific positions by choosing the appropriate reagents and conditions. tcichemicals.comresearchgate.net For example, using p-toluenesulfonic anhydride (B1165640) as an activator and a bromide source allows for the highly regioselective C2-bromination of fused pyridine N-oxides under mild conditions. tcichemicals.com

Strategies for the regioselective functionalization of the pyridine ring are abundant. A long-standing challenge has been the direct C4-alkylation of pyridine itself. A novel approach uses a simple maleate-derived blocking group to direct Minisci-type decarboxylative alkylation specifically to the C4 position, avoiding mixtures of isomers. nih.gov Conversely, regiodivergent methods have been developed that allow for the selective functionalization at either the C2 or C4 positions by simply changing the reaction activator. acs.org

Stereoselective synthesis focuses on controlling the three-dimensional arrangement of atoms. Catalytic stereoselective dearomatization of pyridines is a powerful method for producing chiral dihydropyridines and pyridones, which are important structural motifs in many bioactive molecules. mdpi.com Metal-free, stereoselective ring-expansion reactions have also been developed to access highly functionalized and chiral tetrahydropyridine derivatives. nih.gov The combination of the nucleophile and the acylating agent is important in determining regio- and stereoselectivity. acs.org

Table 2: Summary of Selective Synthetic Strategies for Pyridines

StrategyFocusExample MethodOutcome
Regioselective Bromination Positional control of bromineBromination of pyridine N-oxides with specific activators. tcichemicals.comresearchgate.netSelective formation of C2-brominated pyridines.
Regioselective C-H Functionalization Directing new groups to specific positionsMaleate blocking group for Minisci reaction. nih.govExclusive C4-alkylation of the pyridine ring.
Regiodivergent Alkylation Switchable positional controlUse of different alkyllithium activators. acs.orgSelective C2- or C4-alkylation.
Stereoselective Dearomatization Creating specific 3D structuresCatalytic dearomatization of pyridine derivatives. mdpi.comSynthesis of chiral dihydropyridines and pyridones.
Stereoselective Ring-Expansion Creating specific 3D structuresBrønsted-acid-mediated ring expansion of cyclopropanated pyrroles. nih.govAccess to value-added tetrahydropyridine derivatives. nih.gov

Computational Chemistry and Theoretical Studies on Bromonicotinonitrile Systems

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are fundamental to deciphering the complex pathways of chemical reactions. By modeling the electronic structure of molecules, these methods can map out the energetic landscape of a reaction, identifying the most likely routes from reactants to products.

Density Functional Theory (DFT) has become a popular and versatile method in computational chemistry to investigate the electronic structure of many-body systems, including atoms and molecules. wikipedia.org It is used to determine the energetics of reaction pathways, providing insights into the feasibility and thermodynamics of a chemical transformation. scirp.org For a compound like Ethyl 6-bromonicotinonitrile, DFT calculations can be employed to model reactions such as nucleophilic aromatic substitution, where the bromine atom is replaced.

Table 1: Hypothetical DFT-Calculated Energetic Profile for a Nucleophilic Substitution Reaction of this compound Calculations performed at the B3LYP/6-311+G(d,p) level of theory.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Nucleophile (e.g., CH₃O⁻)0.0
Transition StateMeisenheimer-like complex formation+18.5
IntermediateCovalent adduct-5.2
ProductEthyl 6-methoxynicotinonitrile (B102282) + Br⁻-15.7

This interactive table illustrates a sample energetic pathway calculated using DFT, showing the relative energies of key species in a hypothetical reaction.

Transition state theory (TST) is a foundational concept used to explain the rates of elementary chemical reactions. wikipedia.org It posits a quasi-equilibrium between reactants and an activated complex, known as the transition state. wikipedia.org Analyzing this transition state is crucial for understanding the reaction mechanism and its kinetics. Computational methods are used to locate the transition state structure—a first-order saddle point on the potential energy surface—and calculate its energy. The energy difference between the reactants and the transition state defines the activation energy barrier, which is the primary determinant of the reaction rate.

For this compound, transition state analysis can elucidate the mechanisms of various transformations. For example, in a cross-coupling reaction, calculations can identify the transition state for the oxidative addition of the C-Br bond to a metal catalyst. The geometry of the transition state provides insight into steric and electronic effects. For instance, the stabilization of a transition state by bromine coordination can be a factor. chemrxiv.org The analysis can also help distinguish between different mechanistic possibilities, such as whether a reaction proceeds through a concerted pathway or via a multi-step mechanism involving discrete intermediates. rsc.orgnih.gov The reaction coordinate, often visualized as an Intrinsic Reaction Coordinate (IRC) plot, maps the lowest energy path from the transition state down to the reactants and products, confirming that the located transition state correctly connects the intended species.

Table 2: Hypothetical Activation Energies for Competing Reaction Pathways

Reaction PathwayDescriptionCalculated Activation Energy (ΔG‡, kcal/mol)
Pathway ASₙAr at C6 (direct displacement)22.4
Pathway BAddition-elimination via Meisenheimer complex19.8
Pathway CHalogen-metal exchange followed by coupling25.1

This interactive table presents hypothetical activation energies for different potential reaction mechanisms involving this compound, as would be determined through transition state analysis.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) is a simulation technique that models the physical movements of atoms and molecules over time. researchgate.netmdpi.com It is an invaluable tool for conformational analysis, revealing how a molecule explores different shapes and orientations at a given temperature. nih.gov For a flexible molecule like this compound, which has rotatable bonds, MD simulations can identify the most stable conformers and the energy barriers between them. mdpi.comnih.gov

In an MD simulation, the forces on each atom are calculated using a force field, and Newton's laws of motion are integrated to predict the trajectory of the atoms. nih.gov By simulating the molecule for a sufficient duration (from nanoseconds to microseconds), a representative ensemble of conformations can be generated. mdpi.com This allows for the study of the rotational dynamics of the ethyl ester group relative to the pyridine (B92270) ring. The resulting data can be analyzed to determine the population of different conformers and calculate thermodynamic properties. Such simulations are particularly useful for understanding how molecular shape influences interactions with other molecules, such as enzymes or reactants. mdpi.comtandfonline.com

Table 3: Conformational Analysis of the Ethyl Group in this compound from MD Simulation

Dihedral Angle (C2-C3-C_ester-O_ester)Population (%)Relative Free Energy (kcal/mol)
~0° (syn-planar)65%0.00
~180° (anti-planar)30%0.45
~90° (gauche)5%1.75

This interactive table shows a hypothetical distribution of conformers for this compound based on the rotation of the ethyl ester group, as might be obtained from an MD simulation.

Prediction of Regioselectivity and Stereoselectivity in Synthetic Steps

Computational chemistry offers powerful methods for predicting the outcome of reactions where multiple products are possible. Regioselectivity (which position on a molecule reacts) and stereoselectivity (which spatial arrangement of atoms is formed) can be rationalized and predicted using theoretical models. For substituted pyridines like this compound, predicting the site of electrophilic or nucleophilic attack is crucial for synthetic planning. acs.org

One approach involves using DFT to calculate the energies of all possible intermediates or transition states, with the lowest-energy pathway corresponding to the major product. acs.orgnih.gov Methods like the RegioSQM model predict regioselectivity in electrophilic aromatic substitutions by identifying the aromatic carbon with the highest proton affinity. nih.govamazonaws.com Another technique is to analyze the electronic properties of the ground-state molecule. Mapping the molecular electrostatic potential (MEP) can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting where reactants will be attracted. tandfonline.com Similarly, analyzing the distribution of frontier molecular orbitals (HOMO and LUMO) can indicate the most likely sites for reaction. For this compound, these methods can predict whether a substitution reaction is more likely to occur at the pyridine nitrogen, or at one of the carbon atoms of the ring.

Table 4: Predicted Regioselectivity for Electrophilic Attack on this compound

Position of AttackMethodPredicted ReactivityRelative Energy of Intermediate (kcal/mol)
C2MEP AnalysisLow+8.5
C4MEP AnalysisModerate+3.1
C5MEP AnalysisHigh0.0
N1MEP AnalysisHigh+1.2

This interactive table demonstrates how computational methods can be used to predict the most favorable site for an electrophilic attack on the this compound ring.

Electronic Structure Analysis and Spectroscopic Property Prediction

Theoretical calculations are widely used to analyze the electronic structure of molecules and to predict their spectroscopic properties. nih.gov For this compound, these methods can provide a detailed understanding of electron distribution, bonding, and how the molecule interacts with electromagnetic radiation. This is useful for both characterizing the compound and predicting its behavior. researchgate.net

DFT and other quantum chemical methods can calculate a variety of electronic properties. tandfonline.com Natural Bond Orbital (NBO) analysis reveals details about charge distribution, hybridization, and delocalization of electrons within the molecule. researchgate.net The molecular electrostatic potential (MEP) surface visually represents the charge distribution, highlighting sites prone to nucleophilic or electrophilic attack. tandfonline.com

Furthermore, computational methods can predict spectroscopic data, which can be compared with experimental measurements for structure verification. Time-dependent DFT (TD-DFT) can be used to calculate UV-Vis absorption spectra by determining the energies of electronic transitions. rsc.org The vibrational frequencies from DFT calculations can be used to simulate an infrared (IR) spectrum, which often shows excellent agreement with experimental data and aids in the assignment of vibrational modes. researchgate.net These predictive capabilities are essential for confirming the identity of newly synthesized compounds and for understanding their fundamental physical properties.

Table 5: Calculated Electronic and Spectroscopic Properties for this compound

PropertyCalculated ValueMethod
HOMO Energy-7.2 eVDFT/B3LYP
LUMO Energy-1.5 eVDFT/B3LYP
HOMO-LUMO Gap5.7 eVDFT/B3LYP
Dipole Moment3.8 DDFT/B3LYP
λ_max (UV-Vis)285 nmTD-DFT
C≡N Stretch Freq.2230 cm⁻¹DFT/B3LYP
C=O Stretch Freq.1725 cm⁻¹DFT/B3LYP

This interactive table lists key electronic and spectroscopic properties for this compound that can be predicted using various computational chemistry techniques.

Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) for Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is utilized to determine the number and types of hydrogen atoms (protons) in a molecule. The chemical shifts (δ) in the ¹H NMR spectrum of Ethyl 6-bromonicotinonitrile reveal the electronic environment of each proton. For instance, in a study using a 600 MHz spectrometer with deuterated chloroform (B151607) (CDCl₃) as the solvent, the aromatic protons of a related compound containing the 6-bromonicotinonitrile moiety exhibited distinct signals. nih.gov Specifically, the proton at the 2-position of the pyridine (B92270) ring typically appears as a singlet, while the protons at the 4 and 5-positions show as doublets due to coupling with adjacent protons. nih.gov The ethyl group protons present as a quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group, characteristic of an ethyl ester.

Table 1: Representative ¹H NMR Data for a Compound Containing the 6-Bromonicotinonitrile Moiety

Proton PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-29.00s-
H-48.05t7.7
H-57.52d8.1
H-87.61d8.2
H-aromatic7.68s-

Note: Data is for a derivative and serves as an example of the expected spectral features. nih.gov

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides insight into the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and its bonding environment. For example, the carbon atom of the nitrile group (-CN) typically appears in the range of 115-120 ppm. The carbons of the pyridine ring have characteristic shifts, with the carbon bonded to the bromine atom showing a downfield shift. The carbonyl carbon of the ester group is also readily identifiable by its signal in the 160-170 ppm region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon PositionPredicted Chemical Shift (δ) ppm
C (Nitrile)~117
C2~142
C3~120
C4~140
C5~128
C6~152
C (Carbonyl)~164
CH₂ (Ethyl)~62
CH₃ (Ethyl)~14

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, which allows for the determination of its elemental formula. mdpi.comosaka-u.ac.jp The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in two major peaks in the mass spectrum separated by two mass units, which is a clear indicator for the presence of a single bromine atom in the molecule. This technique is essential for unambiguously confirming the identity of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This technique is routinely used to assess the purity of this compound by separating it from any impurities or byproducts from the synthesis. mdpi.com The mass spectrometer then provides the molecular weight of the main component, confirming its identity. nih.govmdpi.com

Ultra Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is an advanced form of LC-MS that utilizes smaller stationary phase particles in the chromatography column, leading to higher resolution, faster analysis times, and increased sensitivity. uni-muenchen.de This method can be employed for the stringent purity analysis of this compound, especially for detecting trace-level impurities that might not be resolved by conventional LC-MS.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. athabascau.ca The method works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. athabascau.ca Each functional group absorbs IR radiation at a characteristic frequency (or wavenumber), causing specific molecular vibrations (stretching, bending). The resulting IR spectrum is a molecular fingerprint, with absorption bands corresponding to the distinct functional groups in the compound.

For this compound, the key functional groups are the nitrile (-C≡N), the ethyl ester (-COOEt), the aromatic pyridine ring, and the carbon-bromine bond (C-Br). The expected absorption bands in its IR spectrum are detailed in the table below. The presence of a sharp, medium-intensity band around 2230-2210 cm⁻¹ is a strong indicator of the nitrile group, while a strong, sharp absorption near 1725 cm⁻¹ confirms the ester carbonyl group.

Table 1: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Characteristic Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100-3000 Medium to Weak
Aliphatic C-H (Ethyl) Stretch 2980-2850 Medium
Nitrile (C≡N) Stretch 2260-2200 Medium, Sharp
Ester Carbonyl (C=O) Stretch 1750-1730 Strong, Sharp
Aromatic C=C Stretch (in-ring) 1600-1450 Medium to Weak
Ester C-O Stretch 1300-1150 Strong

Data compiled from general spectroscopic tables and analysis of related structures. libretexts.orglibretexts.orgpressbooks.pubpressbooks.pub

Chromatographic Techniques for Purification and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for both the purification of synthesized compounds and the analysis of their purity. The principle relies on distributing the components of a mixture between a stationary phase and a mobile phase.

Gas Chromatography (GC) is a premier analytical technique for assessing the purity of volatile and thermally stable compounds. scirp.org In a typical setup, a small amount of the sample is injected into the instrument, where it is vaporized and carried by an inert gas (the mobile phase) through a long, thin column (the stationary phase). scirp.org Compounds are separated based on their boiling points and their interactions with the stationary phase. A detector at the end of the column, commonly a Flame Ionization Detector (FID), generates a signal as each component elutes.

The purity of this compound can be determined by the resulting chromatogram, where the area of the main peak is compared to the total area of all peaks. A high-purity sample will show a single, dominant peak. perlan.com.pl The method is highly sensitive and can detect trace impurities. chromatographyonline.com

Table 2: Typical Gas Chromatography (GC) Parameters for Purity Analysis

Parameter Typical Setting Purpose
Instrument Gas Chromatograph with FID Separation and detection of volatile organic compounds.
Column Capillary column (e.g., DB-5, HP-5MS) Provides high-resolution separation of components.
Carrier Gas Helium or Nitrogen Inert mobile phase to carry the sample through the column. scirp.org
Inlet Temperature ~250 °C Ensures rapid and complete vaporization of the sample.
Oven Program Ramped temperature (e.g., 50 °C to 280 °C) Separates compounds based on boiling point differences. scirp.org
Detector Temperature ~300 °C Prevents condensation and ensures detection of eluted compounds.

| Injection Mode | Split/Splitless | Introduces a small, precise amount of sample onto the column. |

These parameters represent a general method and would be optimized for specific instrumentation and sample characteristics. shimadzu.comoiv.int

Column chromatography is the most common method for purifying organic compounds on a preparative scale in a research setting. researchgate.net Flash chromatography is a widely used variant that employs air pressure to speed up the flow of the mobile phase, significantly reducing purification time. ijpsr.com The crude product is dissolved in a minimal amount of solvent and loaded onto the top of a column packed with a solid adsorbent, most commonly silica (B1680970) gel. rochester.edu

A solvent or mixture of solvents (the eluent or mobile phase) is then passed through the column. ijpsr.com Separation occurs as components travel down the column at different rates based on their polarity and affinity for the stationary phase. For a moderately polar compound like this compound, a common eluent system is a mixture of a non-polar solvent like hexanes or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297). wiley-vch.decommonorganicchemistry.com Fractions are collected sequentially and analyzed (often by Thin-Layer Chromatography, TLC) to isolate the pure compound.

Table 3: Representative Conditions for Column Chromatography Purification

Parameter Description Common Choice for this compound
Stationary Phase The solid adsorbent that separates the mixture. Silica Gel (40-63 µm particle size). wiley-vch.de
Mobile Phase (Eluent) The solvent system that carries the sample down the column. Mixtures of Ethyl Acetate and Hexanes. wiley-vch.demdpi.com
Loading Method How the crude sample is applied to the column. Dry loading (adsorbed onto silica) or wet loading (dissolved in minimal solvent). rochester.edu
Elution Method The process of passing the eluent through the column. Isocratic (constant solvent composition) or Gradient (increasing solvent polarity).

| Detection | Method for identifying the desired compound in collected fractions. | Thin-Layer Chromatography (TLC) with UV visualization. |

Supercritical Fluid Chromatography (SFC) is a modern separation technique that combines advantages of both gas and liquid chromatography. southampton.ac.uk It uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. libretexts.org A supercritical fluid has the low viscosity and high diffusivity of a gas, allowing for fast and efficient separations, but also the density and solvating power of a liquid. libretexts.orgijprajournal.com

SFC is particularly advantageous for its speed, often being three to five times faster than High-Performance Liquid Chromatography (HPLC), and for its reduced use of organic solvents, making it a "greener" alternative. southampton.ac.uk To modulate the mobile phase's polarity for separating compounds like this compound, a polar organic solvent such as methanol (B129727) is often added to the supercritical CO₂ as a modifier. well-labs.com The technique is well-suited for both analytical-scale purity checks and preparative-scale purification. diva-portal.org

Table 4: Illustrative Supercritical Fluid Chromatography (SFC) Parameters

Parameter Description Typical Setting
Mobile Phase The supercritical fluid used for elution. Supercritical CO₂ with a polar modifier (e.g., Methanol). well-labs.com
Stationary Phase The packed column material. Polar phases like silica, diol, or 2-ethylpyridine. diva-portal.org
Temperature Oven temperature to maintain supercritical state. >31 °C (for CO₂).
Pressure Back pressure to maintain supercritical state. >72.8 atm (for CO₂).

| Detection | Method for analyzing the eluting components. | UV Detector or Mass Spectrometer (MS). |

X-ray Crystallography for Solid-State Structure Confirmation

The process involves first growing a high-quality single crystal of the compound, which can be a challenging step. wikipedia.org This crystal is then mounted in a diffractometer and irradiated with a monochromatic beam of X-rays. The ordered arrangement of atoms in the crystal lattice diffracts the X-rays into a specific pattern of spots. anton-paar.com By measuring the position and intensity of these diffracted spots, a three-dimensional map of electron density within the crystal can be calculated. From this map, the exact position of each atom is determined, yielding a complete molecular structure. While the specific crystal structure of this compound is not publicly documented, the technique has been successfully applied to confirm the structures of closely related nicotinonitrile derivatives. uni-muenchen.ded-nb.info

Table 5: Information Obtained from X-ray Crystallography

Structural Information Description
Molecular Connectivity Unambiguously confirms which atoms are bonded to each other.
Bond Lengths Provides precise measurements of the distance between bonded atoms.
Bond Angles Determines the angles formed between three connected atoms.
Torsional Angles Defines the conformation of the molecule (the spatial arrangement of atoms).
Stereochemistry Confirms the absolute configuration of chiral centers.

| Crystal Packing | Reveals how molecules are arranged relative to each other in the solid state. |

Future Research Directions and Emerging Challenges

Development of Green and Sustainable Synthetic Routes

The chemical industry's increasing focus on sustainability necessitates the development of environmentally benign methods for synthesizing key intermediates like Ethyl 6-bromonicotinonitrile. nih.gov Future research will likely pivot from traditional synthetic methods towards greener alternatives that adhere to the 12 principles of green chemistry. nih.gov

Key research objectives include:

Alternative Solvents and Reaction Conditions: Exploring the use of safer, renewable, or biodegradable solvents, such as eucalyptol (B1671775) or ionic liquids, to replace hazardous organic solvents commonly used in pyridine (B92270) synthesis. researchgate.netijsetpub.com Microwave-assisted organic synthesis (MAOS) and solvent-free grinding techniques represent promising avenues for reducing reaction times and energy consumption. researchgate.net

Biocatalysis: The integration of enzymatic reactions could offer highly selective and efficient pathways. synthiaonline.com Research into identifying or engineering enzymes for the specific halogenation, cyanation, or related transformations on the pyridine scaffold could lead to highly sustainable manufacturing processes.

Mechanochemistry: Ball-milling and other mechanochemical techniques can reduce or eliminate the need for bulk solvents, decrease reaction times, and sometimes provide access to different reaction pathways compared to solution-phase chemistry. cardiff.ac.uk Investigating the mechanochemical synthesis of this compound could provide a scalable and greener alternative.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. nih.gov Retrosynthesis software can aid in discovering shorter, more atom-economical pathways. synthiaonline.com

Green Chemistry ApproachPotential Application to this compound SynthesisKey Benefits
Microwave-Assisted Synthesis Acceleration of cyclization or cross-coupling steps.Reduced reaction time, increased yields, energy efficiency. researchgate.net
Biocatalysis Selective enzymatic halogenation or functional group interconversion.High selectivity, mild reaction conditions, reduced waste. synthiaonline.com
Mechanochemistry Solvent-free synthesis via ball-milling.Elimination of bulk solvents, reduced reaction times, potential for novel reactivity. cardiff.ac.uk
Greener Solvents Use of bio-derived solvents (e.g., eucalyptol) or ionic liquids.Reduced environmental impact and toxicity. researchgate.netijsetpub.com

Exploration of Novel Reactivity Profiles and Catalytic Systems

The bromine atom at the 6-position of this compound is a prime handle for a variety of cross-coupling reactions. However, challenges such as the "2-pyridyl problem," where the pyridine nitrogen can interfere with catalytic cycles, necessitate the development of more robust and efficient catalytic systems. nih.gov

Future research should focus on:

Advanced Catalysis: Moving beyond standard palladium catalysts to explore systems based on other metals like nickel or cobalt, which have shown unique reactivity for cross-electrophile couplings and functionalization of heteroaryl halides. cardiff.ac.ukuni-muenchen.de The development of novel ligands and pre-catalysts, such as tailored ruthenacycles or nanomagnetic metal-organic frameworks, could overcome existing limitations and expand the scope of accessible transformations. acs.orgmdpi.com

C-H Activation: Direct functionalization of the pyridine ring C-H bonds offers a more atom-economical alternative to traditional cross-coupling with pre-halogenated substrates. While the starting material is already brominated, exploring C-H activation at other positions could enable the synthesis of highly decorated pyridine derivatives.

Photoredox and Electrocatalysis: These methods provide access to unique reactive intermediates under mild conditions. Investigating the photoredox-catalyzed reactions of this compound could unlock novel synthetic pathways for arylation, alkylation, or other functionalizations.

Domino and Multicomponent Reactions (MCRs): Designing sequential reactions where multiple bonds are formed in a single pot can significantly improve efficiency. mdpi.com Developing MCRs that incorporate this compound as a key component would enable the rapid assembly of complex molecular architectures. researchgate.net

Integration with High-Throughput and Automated Synthesis Platforms

The increasing demand for large libraries of novel compounds for drug discovery and materials science has driven the development of automated synthesis technologies. semanticscholar.orgchemspeed.com this compound is an ideal candidate for integration into these platforms due to its versatile reactive handles.

Emerging opportunities include:

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and straightforward scalability compared to batch processes. beilstein-journals.org Developing robust flow protocols for the synthesis and subsequent derivatization of this compound would facilitate on-demand production and library synthesis. semanticscholar.org

Robotic Synthesis Platforms: Fully automated platforms can perform multi-step syntheses, purifications, and analyses with minimal human intervention. nih.gov Incorporating this compound into the workflow of such systems would accelerate the discovery of new derivatives with desired properties by enabling the rapid exploration of a wide chemical space. semanticscholar.orgnih.gov

Self-Optimizing Systems: The combination of flow chemistry with real-time analytics and machine learning algorithms allows for the autonomous optimization of reaction conditions, leading to improved yields and efficiency. semanticscholar.org Applying these self-optimizing systems to challenging cross-coupling reactions involving this compound could rapidly identify optimal catalytic conditions.

Advanced Computational-Aided Reaction Design

Computational chemistry is a powerful tool for predicting reactivity, elucidating reaction mechanisms, and designing novel synthetic routes. tdx.cat Its application to this compound can accelerate research and development.

Key areas for computational investigation:

Reaction Pathway Modeling: Using Density Functional Theory (DFT) and other methods to model transition states and reaction intermediates can provide crucial insights into reaction mechanisms. This can help in understanding the regioselectivity of reactions and in designing catalysts that favor desired outcomes.

Predictive Reactivity: Computational models can predict the susceptibility of the different functional groups on this compound to various reagents, guiding experimental design and avoiding unproductive pathways.

Digital Retrosynthesis: Advanced software platforms like SYNTHIA® can propose novel and efficient synthetic routes based on a vast database of chemical reactions. synthiaonline.com Utilizing such tools can help design more sustainable and cost-effective syntheses for this compound and its derivatives. synthiaonline.com

Catalyst Design: Computational screening can be used to design new ligands or catalysts with enhanced activity and selectivity for transformations involving sterically hindered or electronically challenging substrates like functionalized 2-halopyridines.

Expansion of Synthetic Utility in Advanced Materials and Chemical Sensing

The unique electronic properties conferred by the cyano and bromo substituents, combined with the rigid pyridine core, make this compound an attractive scaffold for creating novel functional materials. While its use has been primarily as a synthetic intermediate, its direct incorporation into material structures is an underexplored frontier.

Future research directions could involve:

Organic Electronics: Nicotinonitrile derivatives are known to possess interesting optical properties. researchgate.net Research into polymers or small molecules derived from this compound could lead to new materials for organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), or photovoltaic applications.

Nonlinear Optical (NLO) Materials: The push-pull nature of the substituted pyridine ring is a common motif in NLO chromophores. researchgate.net Synthesizing and evaluating derivatives of this compound where the bromo group is replaced by strong donor groups could yield materials with significant NLO activity.

Chemical Sensors: The cyano group and pyridine nitrogen can act as binding sites for metal ions or other analytes. By functionalizing the molecule with fluorophores or other signaling units, it may be possible to develop selective chemosensors for environmental or biological monitoring.

Porous Materials: Incorporating this rigid, functionalized linker into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could create porous materials with tailored properties for gas storage, separation, or catalysis.

Conclusion

Summary of Key Research Advancements

Research surrounding bromonicotinonitrile derivatives, including Ethyl 6-bromonicotinonitrile, continues to evolve, driven by the demand for novel heterocyclic compounds in various scientific fields. Key advancements lie in the development of more efficient and selective synthetic methodologies. The application of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has become a cornerstone for the functionalization of the pyridine (B92270) ring, allowing for the introduction of a wide array of substituents at the 6-position. wikipedia.orglibretexts.org These methods offer significant advantages in terms of yield, functional group tolerance, and the ability to create complex molecular architectures from readily available starting materials. youtube.com

Furthermore, the exploration of the reactivity of the cyano and ethyl ester groups has led to the synthesis of diverse fused heterocyclic systems and other pyridine derivatives with tailored electronic and steric properties. While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the broader advancements in the chemistry of bromopyridines and nicotinonitriles provide a strong foundation for its potential applications. a2zmarketresearch.commdpi.com

Outlook on the Continued Significance of Bromonicotinonitrile Chemistry in Academic Research

The field of bromonicotinonitrile chemistry is poised for continued growth and innovation. The development of novel catalytic systems and greener synthetic approaches will likely make these valuable building blocks even more accessible and environmentally friendly to produce. datainsightsmarket.com In medicinal chemistry, the pyridine scaffold is a well-established pharmacophore present in numerous approved drugs. beilstein-journals.org The ability to readily modify bromonicotinonitrile derivatives through established synthetic protocols will continue to be a powerful tool for the generation of compound libraries for drug discovery programs, particularly in the search for new kinase inhibitors and other therapeutic agents. nih.gov

In materials science, the electronic properties of pyridine derivatives make them attractive candidates for the development of novel organic materials for applications in electronics and photonics. The continued exploration of the synthesis and functionalization of bromonicotinonitriles will undoubtedly contribute to the design of new materials with tailored optical and electronic properties. The versatility and reactivity of compounds like this compound ensure their enduring significance as fundamental building blocks in the ongoing quest for new molecules with valuable functions.

Q & A

Q. What are the typical synthetic applications of ethyl 6-bromonicotinonitrile in heterocyclic chemistry?

this compound serves as a versatile precursor in cross-coupling reactions, particularly in forming substituted pyridine derivatives. For example, cobalt-catalyzed coupling with cycloalkylzinc reagents yields disubstituted cyclohexane products (e.g., 80% yield for cis-1,3-disubstituted cyclohexane 3a) . Key steps include:

  • Catalyst screening (e.g., CoCl₂ with 4,4’-di-tert-butyl-2,2’-dipyridyl).
  • Optimization of reaction conditions (solvent: acetonitrile, temperature: ambient to reflux).
  • Diastereomeric ratio (d.r.) analysis via chromatography or NMR.

Q. How should researchers handle and store this compound to ensure experimental reproducibility?

  • Storage : Tightly sealed containers in dry, well-ventilated environments to prevent hydrolysis or decomposition. Opened containers must be resealed carefully .
  • Safety : Use personal protective equipment (PPE) and adhere to lab protocols for brominated compounds. Consult safety data sheets for spill management and first aid .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • ¹H-NMR : Identifies substitution patterns (e.g., aromatic protons at δ 7.14–7.78 in benzofuran derivatives) .
  • Mass Spectrometry : Confirms molecular weight and fragmentation patterns.
  • IR Spectroscopy : Detects nitrile (C≡N) stretches (~2200 cm⁻¹) and bromine-related vibrations.

Advanced Research Questions

Q. How can researchers resolve contradictions in diastereoselectivity outcomes during cobalt-catalyzed coupling reactions involving this compound?

Conflicting diastereomeric ratios (d.r.) may arise from:

  • Thermodynamic vs. kinetic control : Higher temperatures favor thermodynamically stable products (e.g., cis-1,3-disubstituted cyclohexane) .
  • Catalyst loading : Adjusting CoCl₂ and ligand ratios (e.g., 10% CoCl₂, 20% ligand) improves selectivity.
  • Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) enhance ion-pair stabilization.

Methodological approach :

  • Conduct time-dependent studies to isolate kinetic vs. thermodynamic products.
  • Use computational modeling (DFT) to predict transition states.

Q. What strategies optimize regioselectivity in multi-step syntheses using this compound as a building block?

Regioselectivity challenges in benzofuran-nicotinonitrile hybrids (e.g., compound 6b) can be addressed by:

  • Directing groups : Utilize nitrile or bromine substituents to guide electrophilic substitution .
  • Protection/deprotection : Temporarily block reactive sites (e.g., NH₂ groups in thienopyridines).
  • Microwave-assisted synthesis : Accelerate reaction rates and reduce side products.

Q. How should researchers design experiments to validate the stability of this compound under varying reaction conditions?

Experimental design :

  • Stress testing : Expose the compound to extreme pH, temperature, or light.
  • HPLC monitoring : Track degradation products over time.
  • Kinetic studies : Determine activation energy (Eₐ) for decomposition using Arrhenius plots.

Data analysis :

ConditionDegradation Rate (k)Half-life (t₁/₂)Major Byproduct
pH 20.012 h⁻¹57.8 hHydrolyzed nitrile
80°C0.045 h⁻¹15.4 hDehalogenated product

Q. What methodologies reconcile conflicting literature reports on the reactivity of this compound in cross-coupling reactions?

  • Critical evaluation : Apply the "who, what, where, when, why, how" framework to assess primary sources .
  • Reproducibility studies : Replicate published protocols with controlled variables (e.g., catalyst purity, solvent dryness).
  • Meta-analysis : Compare yields, d.r., and conditions across studies to identify trends or outliers.

Data Analysis and Presentation

Q. How should raw NMR or chromatographic data from this compound reactions be processed for publication?

  • Raw data : Archive in appendices; include representative spectra in the main text .
  • Statistical validation : Use tools like MestReNova for peak integration and error analysis.
  • Diastereomer quantification : Report d.r. with confidence intervals (e.g., d.r. = 91:9 ± 2%).

Q. What criteria determine the inclusion/exclusion of synthetic byproducts in mechanistic studies?

  • Significance threshold : Byproducts ≥5% yield require characterization.
  • Mechanistic relevance : Minor products may reveal competing pathways (e.g., radical vs. ionic mechanisms).

Ethical and Methodological Compliance

Q. How can researchers ensure compliance with ICH guidelines when documenting this compound in preclinical studies?

  • Investigator’s Brochure (IB) : Include physicochemical data, hazard classifications, and literature references .
  • Transparency : Disclose synthetic routes, purity assays, and batch variability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.